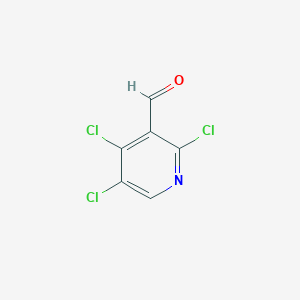
2,4,5-Trichloronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloronicotinaldehyde: is an organic compound with the molecular formula C6H2Cl3NO It is a derivative of nicotinaldehyde, where three hydrogen atoms in the benzene ring are replaced by chlorine atoms at positions 2, 4, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:
Nicotinaldehyde+3SOCl2→this compound+3SO2+3HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: 2,4,5-Trichloronicotinic acid.
Reduction: 2,4,5-Trichloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,4,5-Trichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: While not a drug itself, it is a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichloronicotinaldehyde involves its interaction with various molecular targets. The presence of chlorine atoms increases its reactivity, allowing it to participate in a range of chemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets depend on the specific application and the environment in which it is used.
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns.
2,4,6-Trichlorophenol: Another chlorinated aromatic compound with different substitution patterns.
2,4-Dichloronicotinaldehyde: A related compound with fewer chlorine atoms.
Uniqueness: 2,4,5-Trichloronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This pattern imparts distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill. Its reactivity and potential for further functionalization make it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C6H2Cl3NO |
|---|---|
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
2,4,5-trichloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)3(2-11)5(4)8/h1-2H |
Clave InChI |
DZJOELLDBCXMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)Cl)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



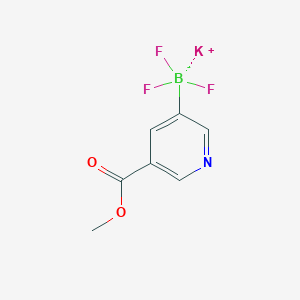

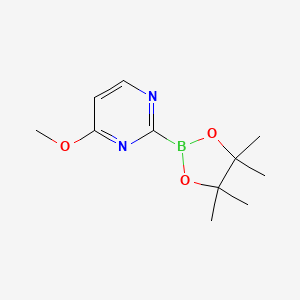
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)
![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)

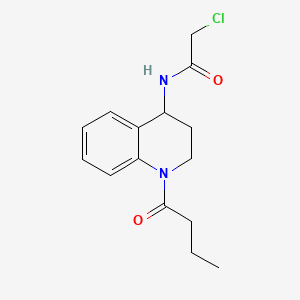
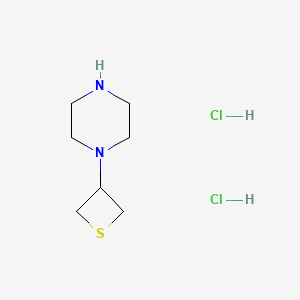

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)


